Predicted Partition Coefficient (cLogP): The 3,4-Dimethyl Substitution Optimizes Lipophilicity for CNS Penetration
Among 1‑benzoylazetidin‑3‑amine analogs, the 3,4‑dimethyl substitution confers a quantitatively distinct cLogP that falls within the optimal range for CNS drug candidates (cLogP ≈ 1.5–3.0). While experimental logP values have not been reported for this series, the predicted increase in lipophilicity relative to the unsubstituted benzoyl analog (cLogP ≈ 0.8) is consistent with the additive contribution of two methyl groups (+0.5 log units each) [1]. This positions 1‑(3,4‑dimethylbenzoyl)azetidin‑3‑amine favorably for blood‑brain barrier penetration studies compared to the parent benzoyl compound [1].
| Evidence Dimension | Partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 1.8 (estimated from fragment-based calculation) |
| Comparator Or Baseline | 1‑Benzoylazetidin‑3‑amine (CAS 887588‑62‑7): predicted cLogP ≈ 0.8 |
| Quantified Difference | +1.0 log units (estimated) |
| Conditions | Fragment‑constant prediction (CLOGP algorithm); no experimental logP available for either compound |
Why This Matters
The higher cLogP of the 3,4‑dimethyl compound aligns with the CNS‑active range and may explain its reported CCR5 antagonist activity in cellular assays, making it a preferred choice for neuroscience or antiviral programs over the more polar benzoyl congener.
- [1] Kuujia.com. CAS No. 1339007-18-9 — 1-(3,4-Dimethylbenzoyl)azetidin-3-amine. Online database, accessed 2026‑05‑03. Predicted properties cited. View Source
